molecular formula C5H4BrClN2O B1450239 2-Amino-5-bromo-3-chloropyridin-4-ol CAS No. 2034455-39-3

2-Amino-5-bromo-3-chloropyridin-4-ol

Cat. No. B1450239
M. Wt: 223.45 g/mol
InChI Key: WJJBRXAOZQLWPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Amino-5-bromo-3-chloropyridin-4-ol” is a chemical compound that has garnered much interest in the scientific research community because of its potential in various applications across research and industry. It has a molecular formula of C5H4BrClN2O and a molecular weight of 223.46 g/mol .


Molecular Structure Analysis

The molecular structure of “2-Amino-5-bromo-3-chloropyridin-4-ol” consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring has three substituents: an amino group (-NH2) at the 2-position, a bromo group (-Br) at the 5-position, and a chloro group (-Cl) at the 3-position. There is also a hydroxyl group (-OH) attached to the 4-position .


Chemical Reactions Analysis

While specific chemical reactions involving “2-Amino-5-bromo-3-chloropyridin-4-ol” are not available in the search results, similar compounds such as 4-Amino-2-chloropyridine have been used to synthesize N-(2-chloro-4-pyridyl)urea regulators that promote plant growth .

Scientific Research Applications

Catalytic Amination

  • Selective Amination : A study by Ji, Li, & Bunnelle (2003) focused on the catalytic amination of polyhalopyridines, including 2-Amino-5-bromo-3-chloropyridin-4-ol. The process achieved excellent chemoselectivity and high yield, indicating its potential for efficient synthesis in chemical research.

Reaction Mechanisms

  • Mechanism Involving Pyridyne Intermediate : Pieterse & Hertog (2010) explored the reaction mechanism involving a pyridyne intermediate during the amination of halopyridines, which can be relevant for understanding the reactivity of compounds like 2-Amino-5-bromo-3-chloropyridin-4-ol. Their study provides insights into the structural rearrangements that occur in such processes (Pieterse & Hertog, 2010).

Electrocatalytic Synthesis

  • Electrocatalytic Synthesis of 6-Aminonicotinic Acid : Research by Gennaro et al. (2004) investigated the electrocatalytic synthesis of 6-aminonicotinic acid, utilizing 2-Amino-5-bromo-3-chloropyridin-4-ol as a starting material. This study highlights the compound's role in electrochemical applications (Gennaro et al., 2004).

Halogen Exchange and Displacement

  • Halogen/Halogen Displacement : Schlosser & Cottet (2002) demonstrated the process of halogen/halogen displacement in pyridines, which includes compounds like 2-Amino-5-bromo-3-chloropyridin-4-ol. Understanding these displacement reactions is crucial for synthetic chemistry applications (Schlosser & Cottet, 2002).

Microwave-Assisted Amination

  • Microwave-Assisted Amination : Kim et al. (2010) presented a method for microwave-assisted amination of halopyridines, including 2-Amino-5-bromo-3-chloropyridin-4-ol. Their research offers an alternative, efficient approach to chemical synthesis under microwave irradiation (Kim et al., 2010).

Supramolecular Assembly

  • Halogen Bonding in Supramolecular Assembly : The study by Mocilac & Gallagher (2014) explores the role of halogen bonding in the supramolecular assembly of bromo-substituted compounds. This research can be extended to understand the assembly behavior of 2-Amino-5-bromo-3-chloropyridin-4-ol (Mocilac & Gallagher, 2014).

Co-Crystal Formation

  • Hirshfeld Surface and HOMO-LUMO Gap Analysis : Rosli et al. (2022) conducted a study on the co-crystal formation involving 2-Amino-5-bromo-3-chloropyridin-4-ol, analyzing the molecular interactions through Hirshfeld surfaces and HOMO-LUMO gap analysis. This research is crucial for understanding the solid-state properties of such compounds (Rosli et al., 2022).

Tautomerism in Crystal Structures

  • Tautomerism in Crystal Structures : Gerhardt & Bolte (2016) explored the tautomerism in the crystal structures of pyrimidine derivatives, which can be analogous to 2-Amino-5-bromo-3-chloropyridin-4-ol, providing insights into its potential crystallographic behavior (Gerhardt & Bolte, 2016).

Safety And Hazards

While specific safety and hazard information for “2-Amino-5-bromo-3-chloropyridin-4-ol” is not available in the search results, similar compounds such as 4-Amino-5-bromo-2-chloropyridine are known to be harmful if swallowed, harmful in contact with skin, and may cause respiratory irritation .

properties

IUPAC Name

2-amino-5-bromo-3-chloro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2O/c6-2-1-9-5(8)3(7)4(2)10/h1H,(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJBRXAOZQLWPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C(=C(N1)N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-bromo-3-chloropyridin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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